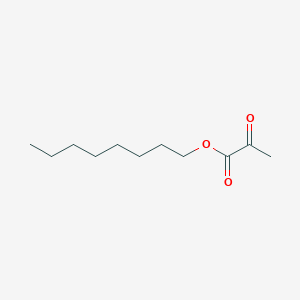

Octyl 2-oxopropanoate

Description

Octyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid), where the hydroxyl group of the acid is replaced by an octyl group. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol. Structurally, it consists of a propanoate backbone featuring a ketone group at the C2 position and an octyl ester moiety. This compound is primarily utilized in industrial applications, including fragrance formulations and essential oils, due to its volatility and compatibility with hydrophobic matrices .

Properties

CAS No. |

66549-66-4 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

octyl 2-oxopropanoate |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h3-9H2,1-2H3 |

InChI Key |

FPBYVCSHVUCJRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

However, its ester moiety ensures compatibility with lipid-based formulations . Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate exhibits reduced stability due to the electron-withdrawing nitro group, which increases susceptibility to nucleophilic attack. Its synthesis yield (50%) is lower than simpler esters like octyl acetate .

Applications: Octyl acetate and butyrate dominate flavor and fragrance industries due to their fruity odors, whereas this compound’s ketone group may impart sharper olfactory notes . Octocrylene’s extended conjugated system (cyano-diphenyl) enables UV absorption, a property absent in this compound .

Synthetic Complexity :

- Octyl esters (acetate, butyrate) are synthesized via straightforward acid-catalyzed esterification. In contrast, ethyl-3-nitropyridinyl derivatives require multi-step reactions, including nitration and purification challenges .

Notes

- Evidence Limitations: Direct data on this compound are sparse; inferences are drawn from structurally related esters and pyruvate derivatives.

- Contradictions: While octyl acetate/butyrate are stable in consumer products, this compound’s ketone group may necessitate stabilization against hydrolysis in acidic environments.

- Research Gaps: Quantitative data on this compound’s solubility, toxicity, and commercial viability are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.